Tert-butyl 4-(aminomethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRUHWDZMKKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141007 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619292-31-8 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619292-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have been the subject of recent research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a tert-butyl group, an aminomethyl group, and a 3-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 294.36 g/mol. The synthesis involves several steps, including the introduction of the aminomethyl group and fluorinated phenyl ring, which can be achieved through various organic reactions such as nucleophilic substitution and coupling reactions .
Pharmacological Properties
Research indicates that this compound exhibits notable activity against several biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter uptake, which could have implications for treating depression and anxiety disorders. For instance, its structural similarity to known inhibitors suggests potential activity against serotonin transporters .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, demonstrating IC50 values that indicate moderate potency .
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
Case Studies
- Study on Neurotransmitter Uptake : A recent study investigated the effects of this compound on serotonin uptake in vitro. Results indicated a significant reduction in uptake rates compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .
- Antitumor Activity Assessment : In another study, the compound was tested against human breast cancer cell lines. The results showed an IC50 value of approximately 45 µM, indicating that it could effectively inhibit cell proliferation .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.36 g/mol |
| CAS Number | 619292-31-8 |
| Anticancer IC50 (Breast Cancer) | 45 µM |
| Serotonin Uptake Inhibition | Significant Reduction |
Q & A
Q. Basic (Safety & Handling)
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³) .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
How can computational modeling predict metabolic pathways and potential drug-drug interactions?
Advanced (ADME Prediction)
Tools like Schrödinger’s ADMET Predictor or MetaSite analyze:
- Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidation of the piperidine ring.
- Phase II conjugation : Glucuronidation of the aminomethyl group.
- Drug interactions : Screen for CYP inhibition using fluorescence-based assays .
What are common synthetic impurities, and how are they quantified?
Q. Advanced (Impurity Profiling)
- Impurities : Residual tert-butyl chloroformate (GC-MS detection) or de-Boc byproducts (HPLC retention time: 3.2 min) .
- Quantification : Use external calibration curves with reference standards (e.g., USP guidelines) .
How does the compound’s stereochemistry influence its biological activity?
Advanced (Stereochemical Analysis)
The 4-position chirality (R/S) impacts target binding. Resolution methods:
Chiral HPLC : Use Chiralpak AD-H column (heptane/ethanol) to separate enantiomers .
X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
What in vitro and in vivo models are suitable for assessing its therapeutic potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
